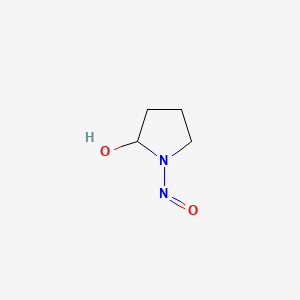
2-Pyrrolidinol, 1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinol, 1-nitroso- is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2O. It is also known as N-Nitrosopyrrolidine. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. It has significant applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinol, 1-nitroso- typically involves the nitrosation of pyrrolidine. One common method is the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of 2-Pyrrolidinol, 1-nitroso- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-Pyrrolidinol, 1-nitroso- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it back to pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can regenerate pyrrolidine.
科学的研究の応用
2-Pyrrolidinol, 1-nitroso- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying nitrosation reactions in biological systems.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2-Pyrrolidinol, 1-nitroso- involves its interaction with molecular targets through nitrosation reactions. The nitroso group can modify proteins and nucleic acids, affecting their function. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but differs in specific functional groups.
Pyrrolidinone: Contains a carbonyl group instead of a nitroso group.
Pyrrole: Lacks the nitroso group and has different reactivity.
Uniqueness
2-Pyrrolidinol, 1-nitroso- is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
生物活性
2-Pyrrolidinol, 1-nitroso- is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Pyrrolidinol, 1-nitroso- features a pyrrolidine ring with a nitroso group, which significantly influences its reactivity and biological interactions. The presence of the nitroso group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function. This structural characteristic positions it as a candidate for drug development aimed at specific therapeutic targets.
The biological activity of 2-Pyrrolidinol, 1-nitroso- can be attributed to several mechanisms:
- Covalent Bonding : The nitroso group facilitates interactions with nucleophilic amino acids in proteins, which can lead to changes in enzyme activity or receptor function.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, impacting metabolic pathways.
- Carcinogenic Potential : As part of the N-nitroso compound class, it may exhibit carcinogenic properties under certain conditions.
Case Studies and Experimental Data
- Carcinogenicity Studies : Research indicates that N-nitroso compounds are among the most potent carcinogens. A study highlighted that exposure to such compounds can lead to significant DNA damage and potential tumorigenesis in various animal models .
- Binding Affinity Studies : Interaction studies have demonstrated that 2-Pyrrolidinol, 1-nitroso- exhibits binding affinity to various biological targets. This includes studies on its interaction with enzymes that play critical roles in metabolic processes.
- Comparative Analysis : A comparative study of structurally similar compounds revealed that 2-Pyrrolidinol, 1-nitroso- has unique reactivity profiles due to its specific functional groups. For instance, it was compared with N'-Nitrosonornicotine and Myosmine, showing distinct differences in biological activity.
Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Pyrrolidinol, 1-nitroso- | C4H8N2O | Contains a nitroso group facilitating protein interactions |
| N'-Nitrosonornicotine | C10H12N2O | Tobacco-specific compound with known carcinogenic effects |
| Myosmine | C9H11N | Precursor compound with similar nitrogenous structure |
特性
CAS番号 |
65734-39-6 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
1-nitrosopyrrolidin-2-ol |
InChI |
InChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2 |
InChIキー |
KCYALJYRNPZWCX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















